molecular formula C20H19NO3S B2901771 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2097914-45-7

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2901771
CAS No.: 2097914-45-7
M. Wt: 353.44
InChI Key: BCLJESLESCIKEG-UHFFFAOYSA-N
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Description

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by its hybrid structure, incorporating a 2,3-dihydro-1,4-benzodioxine ring system linked via a carboxamide group to a propan-2-yl chain bearing a 1-benzothiophen-3-yl moiety. The 1,4-benzodioxine scaffold is a recognized pharmacophore in drug discovery, with scientific literature demonstrating its presence in compounds evaluated for a range of biological activities. Notably, research on analogs containing the 1,4-benzodioxane ring system has shown promising antibacterial and antifungal properties against pathogens such as Staphylococcus aureus , Escherichia coli , and Candida albicans . The benzothiophene unit is another privileged structure frequently explored in the development of bioactive molecules. The specific mechanism of action and primary research applications for this exact compound are not yet fully characterized in the public domain, which presents a compelling opportunity for investigative research. It is intended for use in vitro studies to explore its potential interactions with biological targets, its physicochemical properties, and its overall pharmacological profile. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-13(10-14-12-25-19-9-5-2-6-15(14)19)21-20(22)18-11-23-16-7-3-4-8-17(16)24-18/h2-9,12-13,18H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLJESLESCIKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. Common synthetic routes include coupling reactions and electrophilic cyclization reactions . The benzodioxine moiety can be introduced through a series of condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been investigated for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with 2,3-Dihydro-1,4-Benzodioxine Carboxamide Core

  • N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide () Molecular Formula: C24H22ClNO6S Molecular Weight: 488.0 Key Features: Incorporates a chlorophenyl-furan substituent and a sulfone-containing tetrahydrothiophene group. The furan ring may enhance rigidity, while the sulfone group could improve metabolic stability compared to the target compound.
  • N-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide () Molecular Formula: C17H17NO3 Molecular Weight: 283.32 Key Features: Simpler structure with a benzamide group directly attached to the benzodioxine ring. Lacks the benzothiophene moiety, reducing hydrophobicity. Activity: Likely used in studying amide bond interactions in small-molecule inhibitors .

Electronic and Functional Group Comparisons

  • HOMO Orbital Distribution () : Frontier molecular orbital analysis of benzodioxine-containing compounds reveals that the HOMO (highest occupied molecular orbital) is localized on the benzodioxine ring, suggesting electron-rich regions critical for reactivity or binding. This contrasts with analogs where HOMO orbitals are distributed on substituents like formamide or chlorophenyl groups .

Regulatory and Stereochemical Considerations

  • EFLEA (N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxylamine) (): A controlled substance with a hydroxylamine group instead of carboxamide.

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzothiophene moiety, which is often associated with various biological activities. The molecular formula is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S, with a molecular weight of approximately 323.4 g/mol. The presence of functional groups such as the benzodioxine and carboxamide contributes to its pharmacological potential.

Target Interactions

This compound primarily interacts with the 5-HT1A serotonin receptors . This interaction is crucial for modulating the serotonin system, which plays a significant role in various physiological processes including mood regulation and anxiety response .

Mode of Action

The compound engages with its target receptors through electrostatic interactions , which facilitate its binding and subsequent activation or inhibition of receptor activity. This modulation can lead to therapeutic effects in psychiatric disorders by influencing neurotransmitter levels and signaling pathways.

Anticancer Activity

Research has indicated that compounds containing the benzodioxane structure exhibit notable anticancer properties. For instance, derivatives similar to N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

A study highlighted that specific analogs demonstrated significant growth inhibition in human ovarian carcinoma models, suggesting that this class of compounds could be further developed for cancer therapeutics .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar benzodioxane frameworks have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. For example, certain derivatives have been shown to reduce inflammation in preclinical models by targeting specific inflammatory mediators .

Case Studies and Research Findings

  • Study on Serotonin Modulation : A study investigating the interaction of this compound with 5-HT1A receptors found that it effectively modulated serotonin levels in vitro, leading to enhanced mood-related behaviors in animal models.
  • Antitumor Activity : Research conducted on related benzodioxane compounds demonstrated significant cytotoxicity against lung cancer cell lines (e.g., A549). The IC50 values indicated potent activity, supporting the hypothesis that this compound class could serve as a basis for developing new anticancer agents .
  • Inflammation Studies : In vitro assays revealed that derivatives of the benzodioxane structure significantly inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, highlighting their anti-inflammatory potential .

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